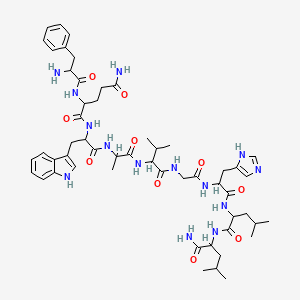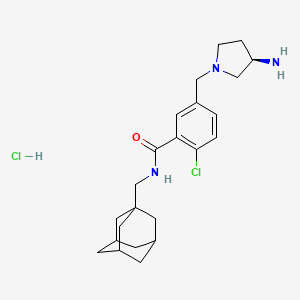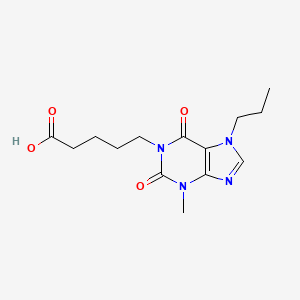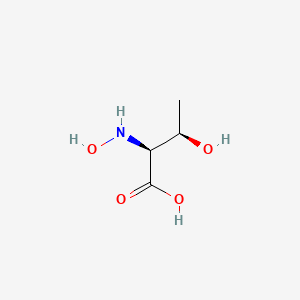
N-Hydroxy-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-L-threonine: is a derivative of the amino acid L-threonine, characterized by the presence of a hydroxyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-L-threonine typically involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds. These enzymes facilitate the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . The reaction conditions often include mild temperatures and pH levels to maintain enzyme activity and selectivity.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using recombinant microbial strains engineered to express threonine aldolases. This method offers high stereoselectivity and yields, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it into amines or alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include β-hydroxy-α-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Chemistry: In chemistry, N-Hydroxy-L-threonine is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Its unique structure allows for the formation of stereochemically pure compounds, which are essential in drug development .
Biology: In biological research, this compound is studied for its role in metabolic pathways and enzyme catalysis. It serves as a substrate for various enzymes, providing insights into enzyme mechanisms and functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a chiral building block in the synthesis of specialty chemicals .
Mechanism of Action
N-Hydroxy-L-threonine exerts its effects through its interaction with specific enzymes and metabolic pathways. The compound’s hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. It acts as a substrate for threonine aldolases, facilitating the formation of β-hydroxy-α-amino acids through aldol condensation reactions .
Comparison with Similar Compounds
- L-Threonine
- L-allo-Threonine
- β-Hydroxy-α-amino acids
Comparison: N-Hydroxy-L-threonine is unique due to the presence of the hydroxyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. Compared to L-threonine and L-allo-threonine, this compound exhibits higher reactivity in oxidation and reduction reactions. Additionally, its ability to form stereochemically pure compounds makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals .
Properties
CAS No. |
872169-27-2 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H9NO4/c1-2(6)3(5-9)4(7)8/h2-3,5-6,9H,1H3,(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
JMWAXNQPBYEGBG-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NO)O |
Canonical SMILES |
CC(C(C(=O)O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


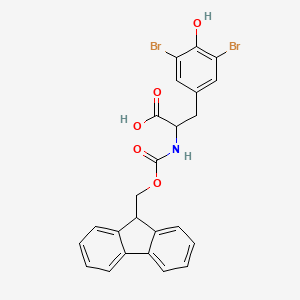
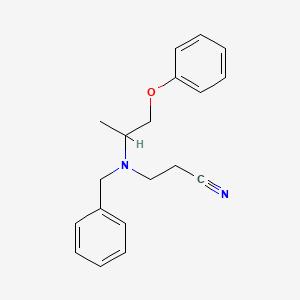
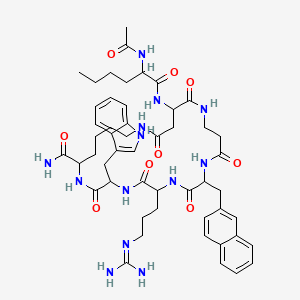
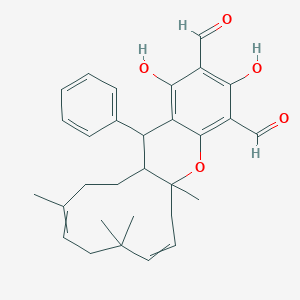
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
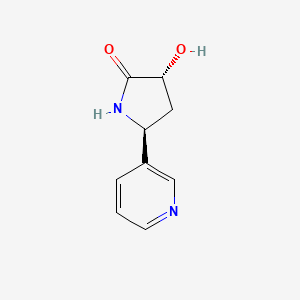
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
